![molecular formula C20H22ClN5O2 B5545740 2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)

2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide

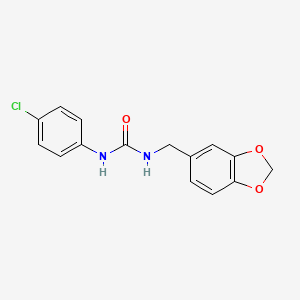

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

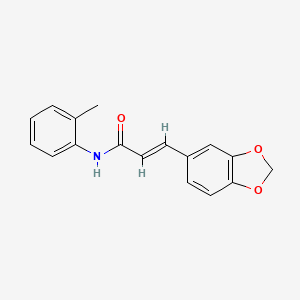

The study of organic compounds such as "2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide" involves understanding their synthesis, structure, and properties. Such compounds often exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical research and chemical synthesis.

Synthesis Analysis

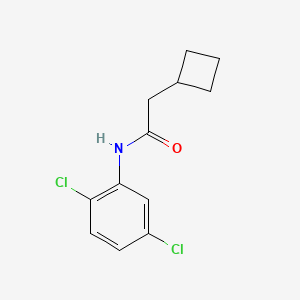

The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler compounds. Techniques such as condensation reactions, acetylation, and ethylation are commonly used. For instance, Gong Fenga (2007) detailed the synthesis of a related compound through reduction, acetylation, and ethylation, achieving high yields and purity suitable for scale-up production (Gong Fenga, 2007).

Aplicaciones Científicas De Investigación

Radiosynthesis and Metabolic Studies

Compounds with chlorophenyl and dimethylaminoethyl groups have been studied for their metabolism and mode of action through radiosynthesis. For instance, the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have required high specific activity for studies on their metabolism, which was achieved through reductive dehalogenation and hydroxide ion-catalyzed enolization processes (Latli & Casida, 1995).

Anti-histaminic Activity

The anti-histaminic activity of compounds containing dimethylamino and chlorophenyl groups has been demonstrated in various in vivo and in vitro test models. These compounds showed marked activity in antagonizing the histamine-induced vasodepressor activity, bronchoconstriction, and spasm of guinea-pig ileum, highlighting their potential for therapeutic applications (Chaturvedi, Patnaik, & Dhawan, 1982).

Synthesis Improvements

The synthesis of compounds involving dimethylamino groups has seen technical improvements to increase yield and purity. For example, improvements in the reduction, acetylation, and ethylation steps have been studied to optimize the synthesis process of certain acetamide derivatives, which are relevant to the synthesis of complex molecules including triazoles (Gong Fenga, 2007).

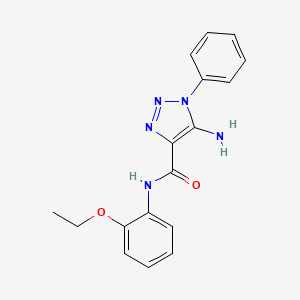

Inhibitory Potential Against Enzymes

Newly synthesized triazole derivatives, including those with chlorophenyl groups, have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase and butyrylcholinesterase. These studies are crucial for developing therapeutic agents for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Riaz et al., 2020).

Anticancer, Anti-inflammatory, and Analgesic Activities

Compounds with chlorophenyl and acetamide groups have been developed and assessed for their anticancer, anti-inflammatory, and analgesic properties. Research in this area aims to discover new therapeutic agents that can effectively manage pain, inflammation, and cancer, demonstrating the versatile applications of these chemical structures (Rani et al., 2014).

Propiedades

IUPAC Name |

2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN5O2/c1-24(2)13-12-22-18(27)14-25-19(15-8-4-3-5-9-15)23-26(20(25)28)17-11-7-6-10-16(17)21/h3-11H,12-14H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNSCPRENDPEEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CN1C(=NN(C1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)